5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c1-21-9-4-2-3-8(7-9)13-17-18-14(20-13)16-12(19)10-5-6-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDXSESZNZQOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Formation of the Oxadiazole Ring
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Cyclocondensation : A common method for oxadiazole synthesis involves reacting acid hydrazides with carbonyl compounds. For example, acid hydrazides can undergo heterocyclization with carbon disulfide in ethanolic KOH, forming oxadiazole-2-thione derivatives .
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Reagents/Conditions : Ethanol, KOH, carbon disulfide.
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Key Step : Nucleophilic attack by the hydrazide’s NH group on carbonyl carbon, followed by cyclization to form the oxadiazole ring .
Coupling of Oxadiazole and Thiophene Moieties
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Nucleophilic Substitution : The oxadiazole’s nitrogen may act as a leaving group, allowing substitution by the thiophene carboxamide. Alternatively, coupling may occur via amide bond formation between the oxadiazole’s amine group and thiophene carboxylic acid .
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Reagents : Amine coupling agents, solvents like dichloromethane.
Functional Group Transformations
Stability Under Varying Conditions
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pH Sensitivity : The carboxamide group may hydrolyze to carboxylic acid in acidic conditions or to amines in basic conditions.
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Thermal Stability : The oxadiazole ring may undergo decomposition at high temperatures, especially if substituted with electron-withdrawing groups .
Reaction Yields and Conditions
Mechanistic Insights
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Oxadiazole-2-thione Formation : The thione–thiole tautomerism in oxadiazole derivatives is influenced by solvent and pH, as observed via NMR and IR spectroscopy .
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Hydrolysis of Carboxamide : Acidic hydrolysis of thiophene-2-carboxamide derivatives yields thiophene-2-carboxylic acid, while basic hydrolysis produces thiophene-2-amine derivatives.
Structural and Functional Relationships
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Electrophilic Substitution : The thiophene ring’s electron-rich nature facilitates electrophilic substitution, enabling further functionalization (e.g., nitration).
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Biological Implications : Analogous oxadiazole-thiophene derivatives exhibit antimicrobial and antiviral activities, suggesting potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds featuring the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. The compound has been synthesized and evaluated for its cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) using assays like MTT and Annexin V staining to assess apoptosis induction .
Case Study:
In a study by Mohamed and Ramadan (2020), thiazole and oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures to 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide exhibited significant cytotoxicity against human cancer cell lines, demonstrating an IC50 value ranging from 10 to 30 µM .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related oxadiazole derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings:
A recent study demonstrated that oxadiazole derivatives displayed a broad spectrum of antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant strains of bacteria .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the oxadiazole group can enhance charge transport properties and stability under operational conditions.
Performance Metrics:
Devices fabricated with thiophene-based compounds have shown improved efficiency metrics when compared to their non-functionalized counterparts. For instance, OLEDs utilizing similar structures demonstrated external quantum efficiencies exceeding 20% under optimized conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the oxadiazole ring or the thiophene backbone can significantly affect potency and selectivity.
Table: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Positional Isomers: Substituent Orientation
- 5-Chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide (CAS 886909-26-8, ): This positional isomer differs only in the SMe group placement (2- vs. 3-position on the phenyl ring). Both isomers share identical molecular formulas but differ in physicochemical properties such as dipole moments and solubility .
Halogen-Substituted Analogs
Chalcone Derivatives ()
- 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b): Incorporates a chalcone (α,β-unsaturated ketone) linker, increasing conjugation and rigidity. The hydroxyl group enables hydrogen bonding, reflected in its higher melting point (210–212°C) compared to non-polar analogs .
- N-(4-(3-(3-Bromophenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide (4e) :
Bromine’s hydrophobicity and larger atomic radius may enhance lipophilicity and π-π stacking interactions, contributing to its higher yield (75.14%) in synthesis .
Physicochemical and Pharmacological Properties
Molecular Weight and Lipophilicity
*LogP values estimated using fragment-based methods.
The SMe group’s lipophilicity contrasts with polar groups like hydroxyl or morpholinone in analogs .
Thermal Stability
- Chalcone derivatives () show melting points ranging from 145°C (4c) to 210°C (4b), influenced by hydrogen-bonding capacity. The target compound’s melting point is unreported but likely intermediate due to moderate polarity from SMe.
Biological Activity
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chloro group and an oxadiazole moiety, which are known to influence biological activity. The presence of the methylsulfanyl group on the phenyl ring may enhance its lipophilicity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Many derivatives containing oxadiazole and thiophene rings have shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups have demonstrated IC50 values in the low micromolar range against breast cancer cells .
- Antimicrobial Properties : Some oxadiazole derivatives have been reported to possess antifungal and antibacterial activities. The presence of electron-withdrawing groups like chlorine is often critical for enhancing these effects .
- Enzyme Inhibition : Compounds with thiophene and oxadiazole structures have been studied for their ability to inhibit specific enzymes involved in tumor progression and inflammation .
Antitumor Activity
A study investigating various oxadiazole derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-N-{...} | MCF-7 (breast cancer) | 10.5 ± 1.2 | Apoptosis |
| Similar Derivative | HeLa (cervical cancer) | 15.0 ± 0.8 | Cell cycle arrest |
Antimicrobial Activity
In another study, derivatives of 1,3,4-oxadiazoles were evaluated for their antifungal properties against several strains of fungi. The results indicated that compounds with a similar scaffold could inhibit fungal growth effectively, suggesting potential applications in agricultural settings .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be rationalized through SAR studies:
- Chloro Substitution : Enhances lipophilicity and biological interaction.
- Oxadiazole Ring : Critical for cytotoxic activity; modifications can lead to varying potency.
- Methylsulfanyl Group : Influences electron density and may enhance binding affinity to biological targets.
Q & A
Basic: What synthetic strategies are employed to prepare 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide?
Answer:
The synthesis typically involves cyclization reactions to form the 1,3,4-oxadiazole core. A common approach is the condensation of thiophene-2-carboxamide derivatives with appropriately substituted hydrazides under acidic conditions. For example:
- Cyclization with POCl₃ : Reacting a thiosemicarbazide intermediate with phosphoryl chloride (POCl₃) at 90°C under reflux for 3–5 hours, followed by neutralization with ammonia (pH 8–9) to precipitate the product .
- Thiophene functionalization : The 5-chloro substituent on the thiophene ring is introduced via electrophilic substitution using chlorinating agents (e.g., Cl₂ or N-chlorosuccinimide) prior to cyclization .
Validation involves TLC monitoring and recrystallization from DMSO/water mixtures .
Advanced: How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
Answer:
SHELX programs (e.g., SHELXL, SHELXS) are critical for refining X-ray diffraction data, especially for resolving disorder in the methylsulfanyl group or oxadiazole-thiophene dihedral angles:
- Disorder modeling : Use PART instructions in SHELXL to model split positions for the methylsulfanyl group if electron density suggests rotational flexibility .
- Twinned data refinement : For crystals with twinning (common in heterocyclic systems), apply the TWIN/BASF commands to refine twin laws and scale factors .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate geometric parameters against similar oxadiazole-thiophene structures (e.g., C–N bond lengths: 1.32–1.38 Å) .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Key signals include:
- IR spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1220–1250 cm⁻¹ (C–S in methylsulfanyl) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to address contradictory bioactivity data in anticoagulant studies?
Answer:
Contradictions may arise from assay conditions (e.g., Factor Xa vs. thrombin inhibition) or pharmacokinetic variability:
- In vitro vs. in vivo correlation : Validate inhibition constants (Ki) using fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC for Factor Xa) and compare with anticoagulant efficacy in rodent models (e.g., tail-bleeding time assays) .
- Metabolic stability : Test liver microsomal stability (e.g., rat/human CYP450 isoforms) to identify rapid clearance artifacts .
- SAR analysis : Compare substituent effects (e.g., methylsulfanyl vs. methoxy groups) on binding affinity using docking studies (PDB: 2P3T for Factor Xa) .
Advanced: What computational methods predict target interactions and selectivity?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into Factor Xa’s S1/S4 pockets, focusing on hydrogen bonds with Ser195 and hydrophobic interactions with Tyr228 .
- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze RMSD (<2.0 Å) and ligand-protein contact persistence .
- Pharmacophore modeling : Map electrostatic (amide) and aromatic (thiophene/oxadiazole) features to prioritize derivatives with enhanced selectivity over thrombin .
Basic: What are the key challenges in purifying this compound?
Answer:
- Solubility issues : The compound is sparingly soluble in polar solvents (e.g., water, ethanol). Use DMSO/acetone mixtures for recrystallization .
- Byproduct removal : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted hydrazide or chlorothiophene intermediates .
- HPLC purity checks : Use C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm to ensure >98% purity .
Advanced: How does the methylsulfanyl group influence electronic properties and reactivity?
Answer:
- Electron donation : The –SMe group donates electrons via σ-orbital overlap, stabilizing the oxadiazole ring and modulating thiophene’s π-electron density (evidenced by DFT calculations at B3LYP/6-31G*) .
- Oxidative susceptibility : The sulfur atom is prone to oxidation (e.g., H₂O₂ → sulfoxide/sulfone), which can be monitored by LC-MS .
- Steric effects : In crystallography, the –SMe group introduces torsional strain (θ = 15–25° between oxadiazole and phenyl rings), affecting packing motifs .
Basic: What are the compound’s stability profiles under varying pH conditions?
Answer:
- Acidic conditions (pH <3) : Hydrolysis of the oxadiazole ring occurs, forming thiophene-2-carboxylic acid and hydrazine derivatives (confirmed by LC-MS) .
- Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 25°C, but light-sensitive. Store in amber vials under nitrogen .
Advanced: How to design analogs with improved pharmacokinetic properties?
Answer:
- LogP optimization : Replace –SMe with –CF₃ (higher lipophilicity) or –OH (lower LogP) to modulate blood-brain barrier penetration .
- Prodrug strategies : Esterify the carboxamide group (e.g., ethyl ester) to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
- Metabolic blocking : Introduce fluorine atoms ortho to –SMe to reduce CYP450-mediated oxidation .
Advanced: What crystallographic databases provide structural analogs for comparison?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
